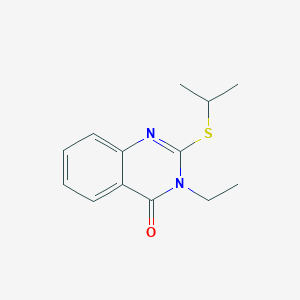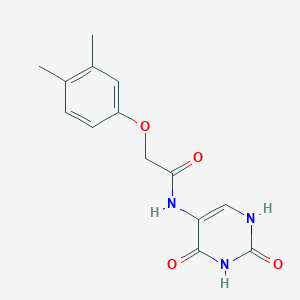![molecular formula C19H20N4O B5808624 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B5808624.png)
4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide, also known as compound 1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide 1 is not yet fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and pathways involved in tumor growth, inflammation, and bacterial infection.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have antibacterial effects by disrupting bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide 1 in lab experiments is its versatility. It can be used in various assays to study its effects on different pathways and processes. Additionally, it has shown low toxicity in vitro and in vivo studies. However, one limitation of using this compound 1 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide 1. One direction is to study its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Another direction is to investigate its pharmacokinetics and pharmacodynamics to optimize its use in clinical settings. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for its development.
Synthesemethoden
Compound 1 can be synthesized using a three-step process. The first step involves the synthesis of 2-(4-pyridinyl)ethanamine by reacting 4-bromopyridine with ethylenediamine. The second step involves the synthesis of 4-(1H-indol-2-yl)butanohydrazide by reacting 1H-indole-2-carboxylic acid with hydrazine hydrate and butyryl chloride. The final step involves the reaction of 2-(4-pyridinyl)ethanamine and 4-(1H-indol-2-yl)butanohydrazide to produce 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various tissues. Additionally, it has been studied for its anti-bacterial properties and has shown potential in treating bacterial infections.
Eigenschaften
IUPAC Name |
4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14(15-9-11-20-12-10-15)22-23-19(24)8-4-6-17-13-16-5-2-3-7-18(16)21-17/h2-3,5,7,9-13,21H,4,6,8H2,1H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJFZWUOQAPQEO-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCCC1=CC2=CC=CC=C2N1)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCCC1=CC2=CC=CC=C2N1)/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)

![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)




![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)